5'-O-(4-Cyanobenzyl)-2',3'-O-isopropylidene adenosine
Description
5'-O-(4-Cyanobenzyl)-2',3'-O-isopropylidene adenosine is a chemically modified nucleoside derivative designed for enhanced stability and targeted biochemical interactions. The compound features:
- 2',3'-O-isopropylidene protection: This cyclic acetal group locks the ribose ring into a rigid conformation, preventing unwanted hydrolysis of the 2'- and 3'-hydroxyl groups and directing reactivity to the 5'-position .
- 5'-O-(4-Cyanobenzyl) modification: The 4-cyanobenzyl group introduces aromatic and electron-withdrawing properties, which can influence binding affinity to receptors or enzymes and modulate solubility .
Properties
IUPAC Name |
4-[[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4/c1-21(2)30-16-14(9-28-8-13-5-3-12(7-22)4-6-13)29-20(17(16)31-21)27-11-26-15-18(23)24-10-25-19(15)27/h3-6,10-11,14,16-17,20H,8-9H2,1-2H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPIUSQGRWFEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)COCC5=CC=C(C=C5)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine typically involves the protection of the ribose hydroxyl groups followed by the introduction of the cyanobenzyl group. The process can be summarized as follows:
Protection of Ribose Hydroxyl Groups: The 2’ and 3’ hydroxyl groups of adenosine are protected using acetone in the presence of an acid catalyst to form the isopropylidene derivative.
Introduction of Cyanobenzyl Group: The protected adenosine is then reacted with 4-cyanobenzyl chloride in the presence of a base such as sodium hydride to introduce the cyanobenzyl group at the 5’-position.
Industrial Production Methods
While specific industrial production methods for 5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanobenzyl group, where nucleophiles replace the cyanide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Oxidized derivatives of the cyanobenzyl group.
Reduction: Reduced forms of the cyanobenzyl group.
Substitution: Substituted derivatives where the cyanide group is replaced by other functional groups.
Scientific Research Applications
5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of antiviral and anticancer activities.
Industry: Utilized in the development of novel pharmaceuticals and biochemical tools
Mechanism of Action
The mechanism of action of 5’-O-(4-Cyanobenzyl)-2’,3’-O-isopropylidene adenosine involves its interaction with adenosine receptors and other molecular targets. The compound can mimic the effects of adenosine by binding to its receptors, thereby influencing various signaling pathways. Additionally, the cyanobenzyl group may interact with specific enzymes or proteins, modulating their activity and leading to downstream biological effects .
Comparison with Similar Compounds
Structural and Functional Modifications
The table below compares 5'-O-(4-Cyanobenzyl)-2',3'-O-isopropylidene adenosine with key analogs:
Key Research Findings and Implications
- Conformational Rigidity : The isopropylidene group enforces a C3'-endo ribose conformation, mimicking the transition state of phosphoryl transfer reactions and enhancing binding to enzymes like kinases .
- Click Chemistry Utility : 5'-azido derivatives enable modular synthesis of fluorescent or bioactive probes for studying nucleotide-dependent pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
